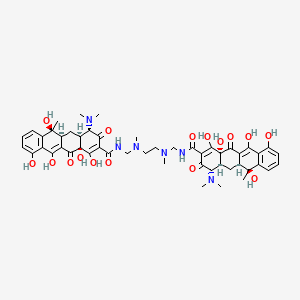![molecular formula C12H16BNO3 B1174414 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py CAS No. 1332581-46-0](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound. The presence of functional groups such as the carboxylic acid, chloromethyl, and tert-butoxycarbonyl (Boc) protected amine makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by carbonation.
Chloromethylation: The chloromethyl group is typically introduced via chloromethylation reactions using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Boc Protection of the Amine: The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH), sodium azide (NaN3)
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Quinolinecarbinol derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The quinoline core is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This specific compound could be investigated for similar properties.
Industry
In the industrial sector, this compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py depends on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the quinoline ring suggests potential interactions with nucleic acids or enzyme active sites, while the chloromethyl group could form covalent bonds with nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
3-Quinolinecarboxylic acid: Lacks the chloromethyl and Boc-protected amine groups, making it less versatile in synthetic applications.
4-Quinolinecarboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
8-Aminoquinoline: Contains an amino group at the 8-position, which significantly alters its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py provides a distinct reactivity profile and potential for diverse applications. The Boc-protected amine allows for selective deprotection and further functionalization, while the chloromethyl group offers a site for nucleophilic substitution, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
1332581-46-0 |
|---|---|
分子式 |
C12H16BNO3 |
分子量 |
0 |
同義語 |
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-, rel- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




